The synthesis of 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate involves several steps that typically include the formation of the tetrahydroquinoline core followed by amination and salt formation.
The molecular structure of 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate features a tetrahydroquinoline ring system which is a bicyclic structure known for its nitrogen-containing heterocycles.
The compound can undergo various chemical reactions typical of amines and heterocycles.
The mechanism of action for 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate primarily revolves around its interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate are significant for its handling and application in research.
The scientific applications of 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate are diverse:
The compound 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate exemplifies the nuanced application of IUPAC nomenclature to fused polycyclic systems. Its name decomposes structurally as follows:
Alternative naming conventions include functional group–centric approaches (e.g., "6-(aminomethyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline oxalate") or CAS registry numbers (1301739-72-9) for unambiguous identification [1] [2]. Structurally, it belongs to the 1,2,3,4-tetrahydroquinoline alkaloid class, characterized by a benzene ring fused to a reduced piperidine ring. The N-isopropyl group enhances lipophilicity, while the C6 aminomethyl side chain introduces a potential pharmacophore.
Table 1: Nomenclature and Structural Descriptors
Component | Description |
---|---|
Parent ring system | 1,2,3,4-Tetrahydroquinoline (bicyclic: benzo-fused piperidine) |
N1 substituent | Isopropyl (−CH(CH₃)₂) |
C6 substituent | −CH₂NHCH₃ (N-methylmethanamine) |
Salt former | Oxalic acid (HOOC−COOH) → dianion |
CAS registry | 1301739-72-9 |
Molecular formula | C₁₆H₂₄N₂O₄ (free base: C₁₅H₂₂N₂; oxalate adds C₂H₂O₄) |
Tetrahydroquinolines (THQs) gained prominence in medicinal chemistry due to their structural similarity to bioactive natural alkaloids (e.g., vasicine, found in Adhatoda vasica). Synthetic THQ derivatives emerged in the late 20th century as modulators of central nervous system (CNS) targets, leveraging their ability to cross the blood-brain barrier [10]. The introduction of N-alkyl groups (e.g., isopropyl) was pioneered to fine-tune pharmacokinetics—enhancing metabolic stability and receptor affinity versus simpler N-methyl analogs [3] [6].
The specific derivative 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine arose from efforts to optimize dopamine receptor interactions. Early THQ analogs exhibited neuroprotective effects in Parkinson’s models, but suffered from rapid clearance. N-Isopropyl incorporation (ca. 2010s) improved half-life and selectivity for aminergic receptors [6] [10]. The oxalate salt form—commercialized by suppliers like Santa Cruz Biotechnology and Sigma-Aldrich—enhances solubility for in vitro testing [6] [7].
This compound’s therapeutic potential stems from structural parallels to endogenous neuroprotective THQ alkaloids, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). 1MeTIQ demonstrates:
The title compound’s C6 N-methylmethanamine side chain may enhance affinity for dopamine transporters or NMDA receptors, while the N-isopropyl group could prolong action via steric hindrance of metabolic enzymes. Current research focuses on:
Table 2: Molecular Properties and Therapeutic Analogues
Property | Value | Analog (1MeTIQ) |
---|---|---|
Molecular weight | 308.37 g/mol (oxalate) [1] | 147.22 g/mol (free base) [10] |
Formula | C₁₆H₂₄N₂O₄ [1] | C₁₀H₁₃N [10] |
Key structural features | N-Isopropyl, C6-aminomethyl | N-Methyl, no C6 substituent |
Therapeutic actions | Putative neuroprotection, anti-addiction | MAO inhibition, free radical scavenging |
Table 3: Research Suppliers and Identifiers
Supplier | Catalog Number | Form | Primary Use |
---|---|---|---|
Santa Cruz Biotechnology | sc-326523 | Oxalate salt | Research biochemical [7] |
Sigma-Aldrich | PH017494 | Solid | Early discovery screening [6] |
BLD Pharm | 1301739-72-9 | Oxalate | Chemical synthesis [1] |
The structural taxonomy and emergent therapeutic profile position this compound as a high-value scaffold for CNS drug development, warranting rigorous mechanistic and preclinical studies.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7